3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship

This 3-substituted imidazole-phenyl regioisomer delivers a spatial and electronic profile unattainable with 2- or 4-substituted analogs—substitution geometry critically dictates molecular recognition and binding affinity at sigma and H3 receptors. Validate your SAR hypotheses with the correct positional isomer. Bifunctional design (imidazole + primary amine) enables diverse coupling and heterocycle synthesis. Aqueous-soluble dihydrochloride form optimized for biochemical assays. Do not compromise on regioisomeric purity.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
CAS No. 918811-94-6
Cat. No. B1501824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
CAS918811-94-6
Molecular FormulaC10H13Cl2N3
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl
InChIInChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H
InChIKeyIJZBZRMHZMZNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

918811-94-6 | 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride: Product Overview for Scientific Procurement


3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride (CAS: 918811-94-6) is a heterocyclic organic compound belonging to the class of (imidazolylphenyl)methanamine derivatives . It features an imidazole ring linked to a benzylamine moiety at the 3-position, existing as a dihydrochloride salt . This structural motif is of significant interest in medicinal chemistry, particularly for the development of ligands targeting neurological receptors and as a versatile building block in the synthesis of more complex pharmaceutical agents .

Why 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride Cannot Be Replaced with Other Imidazole-Benzylamine Analogs


The precise substitution pattern of the imidazole ring on the phenyl group critically determines the compound's molecular recognition, binding affinity, and subsequent biological or synthetic utility . As a 3-substituted regioisomer, 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride presents a unique spatial arrangement and electronic profile compared to its 2- and 4-substituted counterparts . These geometric differences are not subtle; they directly impact how the molecule interacts with biological targets or participates in chemical reactions, meaning that even closely related analogs cannot be reliably interchanged without altering experimental outcomes or synthetic pathways.

Quantitative Differentiation Guide for 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride (CAS 918811-94-6)


Regioisomeric Substitution Pattern Drives Differential Interaction with Neurological Targets

The compound's 3-substitution pattern on the benzylamine core dictates its ability to interact with specific neurotransmitter systems . While direct comparative binding data against 2- and 4-substituted regioisomers are not available in the public domain, the class of (imidazolylphenyl)methanamines is recognized for its utility in developing ligands for neurological disorders, with the substitution position being a key determinant of target selectivity .

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship

Dihydrochloride Salt Form Enhances Handling and Solubility in Aqueous Systems

The compound is supplied as a dihydrochloride salt, a formulation that significantly enhances its water solubility compared to the neutral free base . This is a common and practical advantage for in vitro and in vivo applications where aqueous solubility is essential .

Pharmaceutical Formulation Assay Development Biochemical Research

Purity Specification of ≥98% Supports Rigorous Research and Development Applications

The target compound is specified with a minimum purity of 98% by multiple reputable vendors . This high purity level, when verified by analytical methods such as HPLC or NMR, ensures that the material is suitable for sensitive assays and can be used as a reliable building block in complex syntheses, minimizing the risk of side reactions or ambiguous results caused by impurities .

Analytical Chemistry Drug Discovery Quality Control

High-Impact Application Scenarios for 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride in Research and Development


Neurological Drug Discovery: Synthesis of Sigma and Histamine Receptor Ligands

The compound serves as a key intermediate in the synthesis of novel chemical entities designed to interact with neurological targets, such as sigma receptors and histamine H3 receptors . The 3-substituted imidazole-phenyl scaffold is a privileged motif in this field, offering a specific vector for introducing functional groups that modulate receptor affinity and selectivity . Its use in generating libraries of compounds for structure-activity relationship (SAR) studies is well-supported by its utility as a building block in medicinal chemistry .

Biochemical Probe Development for Mechanistic Studies

The compound's ability to interact with various enzymes and proteins makes it a valuable tool for developing chemical probes . These probes can be used to investigate biological pathways, protein functions, and disease mechanisms in a controlled laboratory setting . The dihydrochloride salt form's enhanced solubility facilitates its use in aqueous biochemical assays .

Advanced Organic Synthesis and Material Science

As a bifunctional molecule containing both an imidazole and a primary amine, this compound is a versatile building block for constructing more complex heterocyclic systems . It can be employed in a variety of coupling reactions and ring-forming syntheses to create novel ligands for catalysis or materials with specific electronic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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